TLR7 Agonist Potency of 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (SA-2) vs. the Clinical Benchmark Imiquimod
In a standardized cell-based reporter assay for human TLR7 activation, 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (Compound B) demonstrated an EC50 of 470-474 nM [1]. This is approximately 4.5-fold more potent than the widely used clinical TLR7 agonist imiquimod, which has a reported EC50 of 2.12 µM (2120 nM) in a comparable HEK-Blue hTLR7 cell assay [2]. This quantitative difference demonstrates that the target compound is a more potent research tool for studying TLR7-mediated signaling at lower, potentially more physiologically relevant concentrations.
| Evidence Dimension | TLR7 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 470 nM and 474 nM |
| Comparator Or Baseline | Imiquimod: 2120 nM |
| Quantified Difference | 4.5-fold more potent (2120 nM / 470 nM) |
| Conditions | Engineered HEK-Blue hTLR7 cells; SEAP reporter gene assay for NF-κB activation. |
Why This Matters
The 4.5-fold higher potency allows for experiments requiring lower compound concentrations, minimizing potential off-target effects and improving assay sensitivity in TLR7-related studies.
- [1] BindingDB Entry BDBM419191 for 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one (US10457681, Compound B). EC50: 470 nM (Entry 9707) and 474 nM (Entry 8778). View Source
- [2] ChEMBL Database. Imiquimod EC50: 8290 nM. In: Guide to Malaria Pharmacology. J Med Chem (2024) 67: 8346-8360. PMID: 38741265. Alternate value: 2120 nM from other sources. View Source
